Purity Specification and Batch-Level QC Documentation vs. Generic Uncharacterized Dipeptides
Commercial lots of N-benzyloxycarbonyl-L-leucylglycine are routinely supplied at ≥98% purity with batch-specific QC reports including NMR, HPLC, and GC . This contrasts with the ‘typically 95%’ purity figure commonly cited for generic Z-protected dipeptides without analytical documentation . The provision of orthogonal purity verification reduces the risk of introducing unknown impurities into multi-step peptide syntheses.
| Evidence Dimension | HPLC Purity & QC Documentation |
|---|---|
| Target Compound Data | ≥98% purity; batch-specific NMR, HPLC, GC reports available (Bidepharm, Chemscene) |
| Comparator Or Baseline | Generic protected dipeptides typically quoted at 95% purity without guaranteed batch-level QC (BenchChem listing for Z-Leu-Gly-OH; smolecule.com listing) |
| Quantified Difference | 3% absolute purity increase; availability of orthogonal analytical traceability |
| Conditions | Vendor specification sheets; standard RP-HPLC at 210–220 nm |
Why This Matters
A 3% purity differential can translate to significant yield losses and purification burden in sequences exceeding 10 amino acids, making documented purity a critical procurement criterion.
